Methyl2-{[(tert-butoxy)carbonyl](prop-2-yn-1-yl)amino}acetate
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Overview
Description
Methyl2-{(tert-butoxy)carbonylamino}acetate is a chemical compound with the molecular formula C11H17NO4 and a molecular weight of 227.26 g/mol . It is also known by its IUPAC name, methyl N-(tert-butoxycarbonyl)-N-(prop-2-yn-1-yl)glycinate . This compound is used in various chemical and pharmaceutical applications due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl2-{(tert-butoxy)carbonylamino}acetate typically involves the reaction of tert-butyl carbamate with propargyl bromide in the presence of a base, followed by esterification with methyl chloroacetate . The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran and catalysts like triethylamine or potassium carbonate .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
Methyl2-{(tert-butoxy)carbonylamino}acetate undergoes various chemical reactions, including:
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester or carbamate groups, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
- Oxidizing agents: Potassium permanganate, hydrogen peroxide .
- Reducing agents: Lithium aluminum hydride, sodium borohydride .
- Nucleophiles: Ammonia, primary amines .
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives .
Scientific Research Applications
Methyl2-{(tert-butoxy)carbonylamino}acetate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is utilized in the study of enzyme mechanisms and as a substrate in biochemical assays.
Industry: The compound is employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl2-{(tert-butoxy)carbonylamino}acetate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, leading to the formation of active intermediates that participate in various biochemical processes . The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to methyl2-{(tert-butoxy)carbonylamino}acetate include:
- Methyl N-(tert-butoxycarbonyl)-N-(prop-2-yn-1-yl)glycinate .
- Methyl 2-[(tert-butoxycarbonyl)amino]-3-hydroxy-3-phenylpropanoate .
Uniqueness
The uniqueness of methyl2-{(tert-butoxy)carbonylamino}acetate lies in its specific structure, which allows for a wide range of chemical modifications and applications. Its propargyl group provides additional reactivity, making it a versatile intermediate in organic synthesis .
Properties
Molecular Formula |
C11H17NO4 |
---|---|
Molecular Weight |
227.26 g/mol |
IUPAC Name |
methyl 2-[(2-methylpropan-2-yl)oxycarbonyl-prop-2-ynylamino]acetate |
InChI |
InChI=1S/C11H17NO4/c1-6-7-12(8-9(13)15-5)10(14)16-11(2,3)4/h1H,7-8H2,2-5H3 |
InChI Key |
VLUTYZWXGQHRSY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N(CC#C)CC(=O)OC |
Origin of Product |
United States |
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